1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-1-4(3-11)9-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRYVHPTBFDAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091951-89-0 | |
| Record name | 1-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Studies of 1 Trifluoromethyl 1h Pyrazole 3 Carbaldehyde
Reactivity of the Carbaldehyde Functionality in Trifluoromethylated Pyrazoles
The formyl group at the C3 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations. Its reactivity is modulated by the electronic properties of the trifluoromethylated pyrazole system.
The aldehyde functionality of trifluoromethylated pyrazole-carbaldehydes readily participates in condensation reactions with a range of carbon and nitrogen nucleophiles. These reactions are fundamental for constructing more complex molecular architectures. A notable example is the Knoevenagel condensation. Research on analogous 1,3-diphenyl-1H-pyrazole-4-carbaldehydes has shown that they react with active methylene (B1212753) compounds like barbituric acid and thiobarbituric acid in glacial acetic acid to yield the corresponding condensation products. umich.edu This reactivity is expected to be mirrored in 1-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde, where the electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles.
The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, which involves the formylation of hydrazones using a reagent derived from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govmdpi.com This process itself underscores the reactivity of the pyrazole precursor toward electrophilic formylating agents and provides a key synthetic route to these aldehydes. The resulting aldehyde can then be used as a building block. For instance, it can react with anilines in the presence of a reducing agent to form aminomethyl derivatives, a reaction that has been utilized in the synthesis of pyrazole derivatives with potent antimicrobial activities. mdpi.com
Table 1: Examples of Condensation Reactions with Pyrazole Carbaldehydes
| Reactant 1 | Reactant 2 (Nucleophile) | Reaction Type | Product Type | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Barbituric Acid | Knoevenagel Condensation | Pyrazolyl-methylidene barbiturate | umich.edu |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Thiobarbituric Acid | Knoevenagel Condensation | Pyrazolyl-methylidene thiobarbiturate | umich.edu |
| Hydrazone Precursor | Vilsmeier-Haack Reagent (DMF/POCl₃) | Formylation/Cyclization | Pyrazole-4-carbaldehyde | nih.govmdpi.com |
| Pyrazole Aldehyde | Substituted Anilines | Reductive Amination | Aminomethyl Pyrazole | mdpi.com |
The formyl group of this compound can be selectively transformed into other functional groups through reduction and oxidation reactions. The aldehyde can be reduced to a primary alcohol, (1-(trifluoromethyl)-1H-pyrazol-3-yl)methanol, or oxidized to the corresponding carboxylic acid, 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
The oxidation of the corresponding pyrazol-4-yl)methanol to the aldehyde has been achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or iron(III) chloride catalyzed by TEMPO, which can provide high yields without significant over-oxidation to the carboxylic acid. researchgate.net Conversely, stronger oxidizing conditions can be employed to convert the aldehyde to the carboxylic acid. The reduction of the aldehyde to the alcohol is typically accomplished using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. researchgate.net These selective transformations are crucial for the synthesis of diverse pyrazole derivatives for various applications.
Reactivity of the Pyrazole Ring and Substituent Effects
The aromatic pyrazole ring's reactivity is significantly influenced by its substituents. The interplay between the nitrogen atoms and the powerful electron-withdrawing trifluoromethyl group dictates the electronic landscape of the molecule.
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com When attached to the pyrazole ring, it significantly decreases the electron density of the heterocyclic system. This deactivation has several important consequences for the ring's reactivity. The N-CF₃ moiety is noted to be hydrolytically stable only when the pyrazole ring is sufficiently electron-deficient. acs.org
The electron-withdrawing nature of the CF₃ group enhances the acidity of the pyrazole N-H proton (in the corresponding NH-pyrazole) and influences the nucleophilicity of the ring's nitrogen and carbon atoms. This electronic modification is a key strategy in medicinal chemistry, as the CF₃ group can improve the metabolic stability and pharmacokinetic properties of drug candidates. mdpi.com For example, pyrazole derivatives bearing trifluoromethyl groups are utilized in widely used insecticides. nih.gov The deactivating effect of the CF₃ group generally makes the pyrazole ring less susceptible to electrophilic attack compared to non-fluorinated analogues.
The substitution pattern on the pyrazole ring directs the outcome of further reactions. Due to its pronounced aromatic character, the pyrazole ring can undergo electrophilic substitution reactions. researchgate.net Generally, for pyrazoles, electrophilic attack (such as nitration, sulfonation, and halogenation) preferentially occurs at the C4 position, which is the most electron-rich carbon. The C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms, making them more susceptible to nucleophilic attack. researchgate.net
In the case of 1-substituted-3-trifluoromethyl-pyrazoles, this general pattern holds. For instance, iodination of 1-aryl-3-CF₃-1H-pyrazoles demonstrates distinct regioselectivity based on the reaction conditions. researchgate.net Treatment with n-butyllithium followed by iodine results in exclusive substitution at the C5 position via a directed metalation pathway. researchgate.net In contrast, CAN-mediated iodination with elemental iodine leads to the formation of the 4-iodo isomer in a highly regioselective manner. researchgate.net This highlights how reaction mechanisms can be tuned to target specific positions on the electron-deficient ring. The synthesis of pyrazoles from N-arylhydrazones and nitroolefins has also been shown to proceed with excellent regioselectivity, suggesting a stepwise cycloaddition mechanism rather than a concerted one. organic-chemistry.org
Table 2: Regioselectivity in Reactions of Substituted Pyrazoles
| Pyrazole System | Reagent(s) | Position of Attack | Product | Reference |
| General Pyrazole | Electrophile (e.g., NO₂⁺) | C4 | 4-Substituted Pyrazole | researchgate.net |
| General Pyrazole | Nucleophile | C3 / C5 | 3- or 5-Substituted Pyrazole | researchgate.net |
| 1-Aryl-3-CF₃-1H-pyrazole | 1. n-BuLi; 2. I₂ | C5 | 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | researchgate.net |
| 1-Aryl-3-CF₃-1H-pyrazole | I₂ / CAN | C4 | 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | researchgate.net |
Cycloaddition Reactivity of Fluorinated Pyrazole Systems
[3+2] Cycloaddition reactions represent a powerful and widely used strategy for the synthesis of the trifluoromethylated pyrazole core itself. nih.govacs.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. A common method employs in situ generated trifluoroacetonitrile (B1584977) imines as the 1,3-dipole. nih.govresearchgate.net These reactive intermediates can be trapped by various dipolarophiles, such as enones, chalcones, or nitroolefins, to construct the pyrazole ring with high regioselectivity. nih.govresearchgate.netrsc.org
For example, the reaction of in situ generated trifluoroacetonitrile imines with enones leads to trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner. nih.govacs.orgresearchgate.net These pyrazoline intermediates can then be aromatized, for instance by oxidation with manganese dioxide, to yield the final trifluoromethylated pyrazole product. nih.govacs.org The versatility of this cycloaddition approach allows for the synthesis of a wide array of polysubstituted 3-trifluoromethylpyrazoles, which are valuable scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net
Metalation and Cross-Coupling Reactivity of Halogenated Trifluoromethylpyrazoles
The functionalization of the pyrazole core is essential for modifying its properties and developing new applications. Metalation and subsequent cross-coupling reactions are powerful strategies for achieving this functionalization.
The regioselective functionalization of trifluoromethyl-substituted pyrazoles can be achieved through various metalation techniques, with the choice of reagent playing a critical role in determining the site of metalation. sci-hub.box
Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the aromatic ring guides the deprotonation to an adjacent position. wikipedia.orgbaranlab.org For instance, in 1-phenyl-3-methyl-5-trifluoromethylpyrazole, treatment with butyllithium (B86547) can lead to metalation at the ortho position of the phenyl ring. oup.com The trifluoromethyl group itself can also influence the site of lithiation. oup.com
Halogen-metal exchange, particularly bromine-lithium exchange, is another efficient method for the site-selective introduction of a functional group. nih.govwikipedia.org This reaction is typically very fast and allows for the generation of a lithiated pyrazole at the position previously occupied by the bromine atom. wikipedia.orgharvard.edu For example, 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole can undergo Br-Li exchange with tert-butyllithium, and subsequent trapping with an electrophile like N,N-dimethylformamide (DMF) can yield the corresponding aldehyde. sci-hub.box
The choice of base is crucial for achieving the desired regioselectivity. For example, with 1-methyl-5-(trifluoromethyl)pyrazole, butyllithium attacks the methyl group, whereas lithium diisopropylamide (LDA) leads to deprotonation at the 4-position of the pyrazole ring. sci-hub.box
| Pyrazole Substrate | Reagent | Site of Metalation/Functionalization | Reference |
|---|---|---|---|
| 1-methyl-5-(trifluoromethyl)pyrazole | Butyllithium | Methyl group | sci-hub.box |
| 1-methyl-5-(trifluoromethyl)pyrazole | Lithium diisopropylamide (LDA) | 4-position of the pyrazole ring | sci-hub.box |
| 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole | tert-Butyllithium | 4-position (via Br-Li exchange) | sci-hub.box |
| 1-phenyl-3-methyl-5-trifluoromethylpyrazole | Butyllithium | ortho-position of the phenyl ring | oup.com |
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are widely used for the functionalization of heterocyclic compounds, including pyrazoles. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov
Pyrazole halides and triflates are excellent substrates for palladium-catalyzed cross-coupling reactions. researchgate.net For example, pyrazole triflates can undergo Suzuki coupling with arylboronic acids to form aryl-substituted pyrazoles. researchgate.net Similarly, Negishi coupling of pyrazole triflates with organozinc reagents provides a route to alkylated and arylated pyrazoles. researchgate.net
The pyrazole ring itself can act as a directing group in C-H activation/functionalization reactions. nih.gov Palladium catalysts can selectively activate a C-H bond at a specific position on a substrate containing a pyrazole moiety, leading to the formation of a new bond at that site. This approach has been used for the arylation of sp³ C-H bonds. nih.gov
The versatility of palladium-catalyzed cross-coupling reactions makes them indispensable tools for the synthesis of a wide range of functionalized pyrazoles, which are valuable intermediates in medicinal and agricultural chemistry. nih.govacs.org
| Pyrazole Substrate | Coupling Partner | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Pyrazole triflate | Arylboronic acid | Suzuki Coupling | Aryl-substituted pyrazole | researchgate.net |
| Pyrazole triflate | Alkyl/Aryl zinc halide | Negishi Coupling | Alkyl/Aryl-substituted pyrazole | researchgate.net |
| 5-tributylstannyl-4-fluoropyrazole | Aryl iodide | Stille Coupling | 5-aryl-4-fluoropyrazole | researchgate.net |
Structural Characterization and Computational Analysis of 1 Trifluoromethyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of newly synthesized compounds and for probing their electronic and structural features. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize trifluoromethyl-substituted pyrazoles.
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The presence of various NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N) in trifluoromethylpyrazoles allows for a detailed structural analysis.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For a typical 3-substituted pyrazole (B372694) ring, two characteristic doublets are expected for the H4 and H5 protons. chemicalbook.comresearchgate.net In derivatives of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde, the aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the range of δ 9.5–10.5 ppm. The pyrazole ring protons would exhibit chemical shifts influenced by the strong electron-withdrawing effects of both the N-CF₃ and C-CHO groups. For comparison, the H4 and H5 protons in the parent 1H-pyrazole appear at approximately δ 6.2 and 7.5 ppm, respectively. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework. The carbonyl carbon of the aldehyde group is a key diagnostic signal, expected to resonate far downfield (δ 180–190 ppm). The pyrazole ring carbons (C3, C4, C5) show distinct chemical shifts, with the C3 and C5 signals appearing at lower field than the C4 signal. researchgate.net The carbon of the trifluoromethyl group (CF₃) appears as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF). For instance, in a related compound, the CF₃ carbon signal appears as a quartet with a coupling constant of J = 275.8 Hz. rsc.org
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. biophysics.org The trifluoromethyl group attached to the pyrazole nitrogen gives rise to a singlet in the proton-decoupled spectrum. Its chemical shift is a sensitive probe of the electronic environment. In various trifluoromethyl-substituted pyrazoles and other aromatic systems, the CF₃ signal typically appears in the range of δ -60 to -70 ppm relative to CFCl₃. rsc.orgmdpi.com
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insight into the electronic structure of the pyrazole ring. The two nitrogen atoms (N1 and N2) would have distinct chemical shifts, reflecting their different chemical environments (one bonded to the CF₃ group and part of an N-N bond, the other adjacent to the C=N bond).
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling |
|---|---|---|---|
| ¹H | Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) |
| ¹H | Pyrazole (H5) | ~8.0 - 8.5 | Doublet (d) |
| ¹H | Pyrazole (H4) | ~7.0 - 7.5 | Doublet (d) |
| ¹³C | Aldehyde (C HO) | 180 - 190 | Singlet (s) |
| ¹³C | Pyrazole (C3) | ~145 - 155 | Quartet (q) due to ²JCF |
| ¹³C | Pyrazole (C5) | ~135 - 145 | Singlet (s) or Doublet (d) |
| ¹³C | Pyrazole (C4) | ~110 - 120 | Doublet (d) |
| ¹³C | Trifluoromethyl (C F₃) | ~115 - 125 | Quartet (q) due to ¹JCF (~270 Hz) |
| ¹⁹F | Trifluoromethyl (CF₃) | -60 to -70 | Singlet (s) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band would be the strong C=O stretch of the aldehyde group, typically found in the region of 1680–1710 cm⁻¹. Other key vibrations include the C=N and C=C stretching of the pyrazole ring (around 1450–1600 cm⁻¹) and the very strong, characteristic C-F stretching bands of the CF₃ group, which usually appear in the 1100–1350 cm⁻¹ range. wisdomlib.orgnist.gov
Mass Spectrometry (MS): MS provides information about the mass and, by extension, the molecular formula of a compound. For this compound (C₅H₃F₃N₂O), the calculated monoisotopic mass is 164.02 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum can also offer structural clues, often involving the loss of CO, CF₃, or HCN fragments from the molecular ion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification. uni.lu
X-ray Crystallographic Investigations of Trifluoromethylpyrazole Structures
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in the solid state. This technique yields precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.
While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, provides significant insight. researchgate.net In this analog, the pyrazole ring is essentially planar. The trifluoromethyl group and the substituent at the adjacent position adopt specific conformations relative to the ring to minimize steric hindrance. The C-F bond lengths and F-C-F bond angles of the trifluoromethyl group are consistent with standard values. The planarity of the pyrazole ring is a common feature, crucial for its aromaticity.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇F₃N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.8088(8) |
| b (Å) | 6.7699(9) |
| c (Å) | 9.9351(12) |
| β (°) | 105.416(3) |
| Volume (ų) | 441.48(9) |
| Z | 2 |
The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. researchgate.net For pyrazoles with an unsubstituted N-H proton, hydrogen bonding is a dominant structure-directing force. In the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, molecules are linked by N–H···N hydrogen bonds, forming chains or other motifs. researchgate.net Similar N-H···N hydrogen bonding has been observed to create trimeric or catemeric (chain-like) structures in halogenated pyrazoles. mdpi.com
Theoretical and Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly. eurasianjournals.com Density Functional Theory (DFT) is a widely used method for studying pyrazole derivatives. asrjetsjournal.orgnih.gov
DFT calculations, often using functionals like B3LYP, can accurately predict the ground-state geometry of molecules like this compound. asrjetsjournal.org These optimized geometries can be compared with experimental X-ray diffraction data to validate the computational model. Furthermore, theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra.
The electronic properties of the molecule can be explored by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. ufrj.brnih.gov For the title compound, the MEP would likely show a negative potential (red/yellow) around the aldehyde oxygen and pyrazole nitrogens, indicating nucleophilic centers, and a positive potential (blue) around the acidic protons.
Finally, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts. asrjetsjournal.orgresearchgate.net Comparing these calculated shifts with experimental values provides another layer of structural confirmation and can help resolve ambiguities in spectral assignments.
Quantum Chemical Calculations (e.g., DFT, GIAO) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become essential tools for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.com These computational methods provide deep insights into the molecular behavior, electronic structure, and reactivity of complex molecules like this compound.
DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to optimize the molecular geometry and determine various thermochemical and reactivity descriptors. asrjetsjournal.org Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For pyrazole derivatives, the distribution of HOMO and LUMO orbitals can reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in some trifluoromethyl-substituted pyrazoloquinolines, strong electronic conjugation between a phenyl substituent and the CF₃ group is observed, influencing charge transfer properties. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asrjetsjournal.orgnih.gov This allows for the prediction of reactive sites for intermolecular interactions.
Furthermore, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, summarized in the table below, provide a quantitative basis for predicting reactivity. asrjetsjournal.org
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Description |
| Ionization Potential (IP) | IP = -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Hardness (η) | η = (IP - EA) / 2 | The resistance of a molecule to change its electronic configuration. |
| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally using the Gauge-Independent Atomic Orbital (GIAO) method. asrjetsjournal.orgnih.gov These theoretical calculations of ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure determined experimentally. nih.gov
Analysis of Tautomeric Equilibria and Conformational Preferences in Trifluoromethylated Pyrazoles
N-unsubstituted pyrazoles are known to exhibit annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This equilibrium is highly sensitive to the nature and position of substituents on the ring, as well as the solvent environment. mdpi.comfu-berlin.de
For 3(5)-substituted pyrazoles, the equilibrium between the two possible tautomers (e.g., 3-substituted-1H-pyrazole and 5-substituted-1H-pyrazole) is a key characteristic. The introduction of a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, significantly influences this equilibrium. Studies on 3(5)-trifluoromethyl-1H-pyrazoles have shown that the position of the tautomeric equilibrium is dictated by the electronic effects of the substituents. mdpi.com Generally, when an electron-withdrawing group like a nitro group is present at one position, the tautomer where the pyrazole N-H is further away is preferred. mdpi.com This principle suggests that in pyrazoles substituted with a CF₃ group, the electronic properties of other co-substituents will play a crucial role in determining the dominant tautomeric form.
Theoretical calculations are instrumental in predicting the relative stabilities of different tautomers and conformers. researchgate.net By calculating the energies of the possible structures, the preferred tautomer in the gas phase can be identified. The inclusion of solvent models in these calculations can also predict how the equilibrium shifts in different media. researchgate.net For example, theoretical calculations on isolated molecules of a disubstituted pyrazole predicted the preference for one tautomer, but increasing the environment's polarity in the model diminished the energy gap, aligning with NMR observations in DMSO solution where an equilibrium of tautomers was present. mdpi.com
Conformational preferences, particularly concerning the orientation of the aldehyde group relative to the pyrazole ring in this compound, are also governed by intramolecular interactions. The planarity of the molecule is a key aspect, as it can be influenced by the steric and electronic effects of the substituents. DFT calculations can be used to find the most stable conformation by optimizing the geometry and identifying the global minimum on the potential energy surface. nih.gov
Studies on Hyperconjugation, Aromaticity, and Anti-aromaticity in Fluorinated Heterocycles
The introduction of fluorine or fluoroalkyl groups like trifluoromethyl into heterocyclic rings can profoundly alter their electronic properties, including aromaticity. Pyrazole is an aromatic five-membered heterocycle, possessing a ring structure with two adjacent nitrogen atoms and three carbon atoms. britannica.com The stability and reactivity of this aromatic system can be modulated by its substituents.
One significant effect observed in fluorinated heterocycles is hyperconjugation. This involves the interaction of filled σ-orbitals with adjacent empty or partially filled p- or π-orbitals. In the case of trifluoromethylated pyrazoles, σC-F → π hyperconjugative interactions can occur, where electron density from the C-F sigma bonds is donated into the antibonding π*-orbitals of the pyrazole ring. This effect can influence the electron density distribution and reactivity of the molecule.
Applications of 1 Trifluoromethyl 1h Pyrazole 3 Carbaldehyde As a Synthetic Synthon
Building Block in Complex Heterocyclic Synthesis
The aldehyde functionality on the pyrazole (B372694) ring serves as a reactive handle for a variety of chemical transformations, enabling the construction of intricate molecular architectures. This makes the compound an ideal starting material for synthesizing complex heterocyclic structures, including fused ring systems and novel molecular scaffolds.
The strategic placement of the aldehyde group on the 1-(trifluoromethyl)-1H-pyrazole core allows for its participation in cyclocondensation reactions to form fused heterocyclic systems. These reactions typically involve reacting the pyrazole carbaldehyde with a compound containing two nucleophilic centers, leading to the formation of a new ring fused to the pyrazole core.
A key example is the synthesis of pyrazolo[4,3-b]pyridines, a class of compounds investigated for their potential biological activities. nih.gov While specific examples starting directly from 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde are part of broader synthetic strategies, the general principle involves the reaction of a pyrazole precursor with a suitable partner to construct the fused pyridine (B92270) ring. The Vilsmeier-Haack reaction, which is used to synthesize pyrazole-4-carbaldehydes from hydrazones, is a notable method for creating the necessary aldehyde precursors for such cyclizations. mdpi.comumich.eduresearchgate.net The resulting fused systems, such as the pyrazolo[4,3-b]pyridine derivatives, are of significant interest in medicinal chemistry. nih.gov
Table 1: Examples of Fused Pyrazole Systems Derived from Pyrazole Precursors
| Entry | Fused System | Precursor Type | Synthetic Method | Reference |
|---|---|---|---|---|
| 1 | Pyrazolo[4,3-b]pyridine | Ethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate and Hydrazines | Cyclocondensation | nih.gov |
| 2 | Pyrano[2,3-c]pyrazole | Pyrazole derivatives | Multi-component reaction | wisdomlib.org |
This table illustrates general synthetic strategies for fused pyrazoles, showcasing the versatility of pyrazole aldehydes and related precursors in constructing complex heterocyclic frameworks.
The reactivity of the aldehyde group is extensively utilized in creating novel molecular frameworks where the pyrazole unit is linked to other heterocyclic or functional moieties. nih.govmdpi.com This approach leads to the development of "molecular hybrids," which combine the structural features of different pharmacophores to explore new chemical space and biological activities.
For instance, this compound can react with thiosemicarbazide and α-haloketones in a multi-component reaction to construct pyrazole-thiazole hybrids. mdpi.com In this synthesis, the aldehyde first condenses with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with an α-haloketone to yield the final 2,4-disubstituted thiazole (B1198619) derivative attached to the pyrazole ring. mdpi.com Another prominent strategy is the use of "click chemistry" to link the pyrazole scaffold to other molecules. For example, a derivative, 5-azido-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, serves as a key intermediate to react with various acetylenes, yielding 1,2,3-triazole-tagged pyrazole carbaldehydes. researchgate.net
Furthermore, the aldehyde can participate in Claisen-Schmidt condensation reactions with ketones to form chalcones, which are precursors to other heterocyclic systems or can be evaluated for their own biological properties. nih.gov These synthetic strategies highlight the role of the pyrazole carbaldehyde as a versatile platform for generating diverse and complex molecular structures. nih.gov
Precursor for Advanced Fluorinated Organic Molecules
The presence of the trifluoromethyl (CF3) group is a defining feature of this compound. The CF3 group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Consequently, this pyrazole derivative is a valuable precursor for introducing the trifluoromethylpyrazole moiety into larger molecules and for creating a variety of functionalized pyrazole derivatives. acs.org
The entire this compound molecule can be incorporated into larger structures through reactions involving its aldehyde group. This allows for the direct introduction of the trifluoromethyl-substituted pyrazole core, a privileged scaffold in medicinal chemistry and agrochemistry. mdpi.comnih.gov
Synthetic methodologies often involve condensation reactions, reductive aminations, or Wittig-type reactions to connect the pyrazole aldehyde to another molecular fragment. For example, condensation with various hydrazines is a common and effective strategy to create larger molecules containing the trifluoromethylpyrazole unit. nih.gov The resulting compounds are explored for a wide range of applications, leveraging the unique properties imparted by the fluorinated pyrazole core. nih.govbibliomed.org The development of N-(trifluoromethyl)phenyl substituted pyrazole derivatives as potent antimicrobial agents underscores the importance of this structural motif in drug discovery. nih.govrsc.org
Beyond its role as a building block, this compound is a starting point for synthesizing a wide range of other functionalized pyrazole derivatives. The aldehyde group can be chemically transformed into various other functional groups, expanding the synthetic utility of the pyrazole scaffold.
Common transformations of the aldehyde group include:
Oxidation to a carboxylic acid.
Reduction to an alcohol.
Conversion to an oxime or hydrazone. researchgate.net
Reaction with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
These transformations yield a new set of pyrazole-based synthons with different reactive properties. For example, converting the aldehyde to a nitrile group has been used as a step in the synthesis of novel anti-inflammatory agents. ossila.com Similarly, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes demonstrates how modifications can be made on other parts of the molecule while retaining the core trifluoromethyl-pyrazole-carbaldehyde structure. mdpi.com This versatility allows chemists to design and create a vast library of functionalized pyrazole derivatives for various scientific applications. mdpi.com
Table 2: Functional Group Transformations of Pyrazole Carbaldehydes
| Starting Material | Reagent(s) | Product Functional Group | Potential Application | Reference |
|---|---|---|---|---|
| Pyrazole-4-carbaldehyde | Hydroxylamine.HCl | Oxime | Intermediate for further synthesis | researchgate.net |
| Pyrazole-4-carbaldehyde | (iso-Bu)2AlH (DIBAL-H) | Aldehyde (from Nitrile) | Bioactive compound synthesis | researchgate.net |
| 1-Phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde | Thiosemicarbazide, α-haloketone | Thiazole hybrid | Antimicrobial evaluation | mdpi.com |
This table provides examples of chemical modifications starting from pyrazole aldehydes, illustrating the generation of diverse functionalized derivatives.
Role in Ligand Design and Coordination Chemistry
The nitrogen atoms in the pyrazole ring are capable of coordinating with metal ions, making pyrazole-containing molecules excellent ligands in coordination chemistry. researchgate.net this compound and its derivatives can act as ligands, where the pyrazole ring provides the coordination site, and the substituents at other positions can be modified to fine-tune the electronic and steric properties of the resulting metal complexes. chemrxiv.org
The introduction of a trifluoromethyl group onto the pyrazole ligand can significantly influence the properties of the metal complex, such as its stability, reactivity, and acidity. chemrxiv.org While the coordination chemistry of this compound itself is not extensively detailed, the study of closely related ligands like 5-methyl-3-(trifluoromethyl)-1H-pyrazole provides significant insight. This ligand has been used to synthesize a family of coordination compounds with first-row transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). chemrxiv.org
The aldehyde group can also be used to create more complex, multidentate ligands. For example, it can be reacted to form Schiff base ligands, which have additional donor atoms (like nitrogen or oxygen) that can coordinate to a metal center, leading to the formation of stable chelate complexes. Pyrazole-based chelating ligands are known to form a variety of coordination complexes with diverse geometries. researchgate.netresearchgate.net The design of such ligands is a cornerstone of modern materials chemistry, with applications in catalysis, molecular magnetism, and the development of functional materials. chemrxiv.org
Pyrazole-Carbaldehydes as Ligands in Metal Complexes
Pyrazole-carbaldehydes, including trifluoromethylated derivatives, are a significant class of ligands in coordination chemistry. The pyrazole ring itself offers multiple coordination modes, primarily through its two adjacent nitrogen atoms, allowing it to act as a monodentate or a bridging ligand to form polynuclear complexes. The aldehyde functional group provides an additional site for coordination or for further reaction to create more complex, multidentate chelating systems.
The introduction of a trifluoromethyl (CF3) group onto the pyrazole scaffold is a key strategy for modulating the properties of the resulting metal complexes. mdpi.com The strong electron-withdrawing nature of the CF3 group impacts the acidity of the pyrazole's N-H proton (in N-unsubstituted pyrazoles) and the electron-donating ability of the coordinating nitrogen atoms. mdpi.com This electronic modulation affects the stability, reactivity, and steric properties of the coordination compounds. mdpi.com Research on related trifluoromethyl-pyrazoles has shown their ability to form stable complexes with a variety of transition metals, including Rh(I), Ir(I), Pd(II), and Pt(II).
Exploration of Chelating Properties of Functionalized Pyrazoles
The chelating properties of pyrazoles are significantly enhanced by the presence of functional groups that can participate in metal coordination. In this compound, the pyrazole nitrogen atoms and the aldehyde oxygen can act in concert to form a chelate ring with a metal ion. This ability to form stable, multi-point attachments is fundamental to their use in catalysis, materials science, and as models for bioinorganic systems.
The combination of the pyrazole moiety with other functional groups strengthens the complexing behavior and can enhance photophysical properties, making them excellent candidates for complexation with a wide range of metals. nih.gov The aldehyde group is particularly versatile; it can be readily converted into other functionalities, such as imines (via condensation with amines) or alcohols (via reduction), to create a diverse library of multidentate ligands with tailored chelating properties. This synthetic flexibility allows for the fine-tuning of the ligand's steric and electronic environment to achieve desired coordination geometries and complex stabilities.
Emerging Applications in Materials Science
The unique electronic and structural characteristics of this compound and its derivatives make them promising building blocks for advanced materials. Their incorporation into larger molecular or polymeric structures can impart desirable thermal, optical, and electronic properties.
Incorporation into Polymer Architectures for Enhanced Properties
The integration of pyrazole units into polymer backbones is an emerging area of materials science. The rigidity and coordination ability of the pyrazole ring can be exploited to create polymers with ordered structures and specific functionalities. While direct polymerization of this compound is not commonly reported, its functional groups allow it to be used as a monomer or a cross-linking agent in the synthesis of functional polymers.
A notable example of pyrazole incorporation into a polymer architecture is the synthesis of pyrazole-based microporous organic polymers (MOPs). acs.org In one study, a microporous organic polymer was prepared via the Scholl coupling of 3,5-diphenyl-1H-pyrazole. acs.org This material, MOP-PZ, demonstrated high performance in CO2 capture and, when embedded with silver nanoparticles, served as an efficient heterogeneous catalyst for the carboxylation of alkynes. acs.org This highlights the potential of pyrazole-based polymers to create materials with high surface areas and active sites for catalysis and gas separation, properties that could be further tuned by the introduction of functional groups like trifluoromethyl and carbaldehyde.
Development of Optoelectronic Materials and Sensors
Trifluoromethyl-substituted pyrazole derivatives are increasingly being investigated for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as fluorescent sensors. mdpi.comrsc.orgsemanticscholar.org The CF3 group can enhance the volatility, solubility, and electron-accepting properties of organic molecules, which are beneficial for device fabrication and performance.
Research has demonstrated that pyrazolo[3,4-b]quinolines, synthesized from 5-chloro-4-formyl-1,3-disubstituted pyrazoles, can be used as emitters in OLEDs. mdpi.comresearchgate.net These materials have shown bright bluish-green electroluminescence, with performance metrics influenced by the substituents on the pyrazole core. mdpi.comresearchgate.net For instance, an OLED device employing a trifluoromethyl-substituted pyrazoloquinoline derivative as the emitter achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. researchgate.net
Furthermore, the inherent fluorescence of some pyrazole derivatives and their ability to chelate metal ions make them excellent candidates for fluorescent chemosensors. nih.gov The interaction of the pyrazole ligand with a specific metal ion can lead to a significant change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off"). rsc.orgsemanticscholar.org This phenomenon allows for the highly selective and sensitive detection of metal ions. nih.gov For example, pyrazole-based sensors have been developed for the detection of Fe3+, Zn2+, and Cd2+, demonstrating their potential in environmental monitoring and biological imaging. rsc.orgsemanticscholar.orgnih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Trifluoromethylated Pyrazole-Carbaldehydes
The synthesis of trifluoromethylated pyrazoles has traditionally relied on methods such as the condensation of 1,3-dicarbonyl compounds with hydrazines. acs.orgbibliomed.org However, the future of organic synthesis lies in the development of methodologies that are not only efficient and high-yielding but also environmentally benign and atom-economical. nih.govresearchgate.net
Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. nih.govresearchgate.net This includes the use of aqueous media, recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasonic irradiation. thieme-connect.comekb.eg Research into solid-phase synthesis or flow chemistry could also provide more sustainable and scalable routes to these valuable intermediates. researchgate.net The exploration of bio-catalysts and ionic liquids, for example, offers scalable and environmentally friendlier methods for producing pyrazole (B372694) derivatives. ekb.eg
Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights
While the aldehyde group on the pyrazole ring offers a versatile handle for various transformations like oxidation, reduction, and condensation, there remains significant scope for exploring novel reactivity pathways. The interplay between the electron-withdrawing trifluoromethyl group and the pyrazole ring's aromatic system dictates its reactivity, and a deeper understanding of these electronic effects is crucial.
Future work should focus on detailed mechanistic studies of known and new transformations. For example, in (3+2)-cycloaddition reactions used to form the pyrazole ring, mechanistic investigations can reveal the influence of solvents and substituents on regioselectivity and reaction pathways, such as solvent-dependent deacylative oxidation. acs.orgnih.gov Computational studies have suggested that in the Knorr pyrazole synthesis, the dehydration of a hydroxylpyrazolidine intermediate is often the rate-determining step. rsc.org Experimental and computational approaches can be combined to elucidate transient intermediates, such as the in situ generation of trifluoromethylated β-diazo ketones, and transition states, providing a roadmap for reaction optimization and the discovery of new reactions. rsc.orgnih.gov Understanding the kinetics of reactions, such as the 1,2-proton transfer in pyrazole tautomers, can be enhanced with computational approaches, revealing how solvents like water can lower energetic barriers. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for modern chemical research, offering powerful predictive capabilities. researchgate.net For trifluoromethylated pyrazoles, advanced computational modeling represents a frontier for accelerating discovery.
Density Functional Theory (DFT) calculations can be employed to predict the geometries, electronic properties, and spectral characteristics of novel pyrazole derivatives before their synthesis. researchgate.neteurjchem.comtandfonline.comresearchgate.net This in silico approach can help rationalize reaction outcomes, such as regioselectivity, by analyzing the electron density on the pyrazole ring nitrogens. nih.gov DFT can also be used to calculate electrochemical quantities and reactivity descriptors like HOMO-LUMO energy gaps, chemical hardness, and electronegativity, providing insight into the molecule's stability and reactivity. researchgate.netresearchgate.netaip.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their biological or material properties. nih.govresearchgate.netnih.govijsdr.org By building robust QSAR models, researchers can virtually screen libraries of potential derivatives of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde to identify candidates with enhanced activity for specific applications, thereby streamlining the experimental workflow. researchgate.netnih.gov Molecular docking studies can further complement these models by predicting the binding modes of these molecules with biological targets, guiding the design of new therapeutic agents. researchgate.netresearchgate.netnih.gov
Expansion of Synthetic Utility in Complex Molecular Architectures and Functional Materials
The true value of a building block like this compound is realized through its application in the synthesis of more complex and functional molecules. The trifluoromethyl-pyrazole scaffold is a privileged structure in agrochemicals and pharmaceuticals. acs.orgbibliomed.orgnih.gov
Future research will undoubtedly focus on incorporating this moiety into novel, biologically active compounds. Its derivatives have potential as anti-inflammatory agents, and the core structure is found in drugs like Celecoxib. bibliomed.orgnih.gov The aldehyde functionality serves as a key starting point for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines. mdpi.comnih.govresearchgate.netresearchgate.net These fused systems are not only of interest for their biological properties but also for their applications in materials science. researchgate.netmdpi.com
The development of functional materials is another exciting avenue. Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been synthesized and investigated for their potential in optoelectronics, including applications in photovoltaic cells and as emitters in Organic Light Emitting Diodes (OLEDs). mdpi.com The unique photophysical properties imparted by the trifluoromethyl group make these compounds promising candidates for next-generation electronic and photonic devices. mdpi.com Exploring the polymerization of derivatives or their integration into metal-organic frameworks (MOFs) could lead to materials with novel catalytic, sensing, or gas storage properties.
Q & A
Q. What are the standard synthetic routes for preparing 1-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and formylation steps. For example, 3-bromo-5-chloropyrazole can react with trifluoromethyl chloride, followed by formylation under alkaline conditions to introduce the aldehyde group . Optimization includes controlling reaction temperature (e.g., 50–80°C), solvent selection (THF/water mixtures), and catalyst use (e.g., copper sulfate for click chemistry in hybrid syntheses) . Key parameters affecting yield:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | Higher yields at moderate temps |
| Solvent Ratio | THF:H₂O (1:1) | Improves solubility |
| Catalyst | CuSO₄/Na₂SO₃ | Accelerates cycloaddition |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks based on pyrazole ring protons (δ 8.5–9.5 ppm for aldehyde protons) and CF₃ group (distinct splitting patterns) .
- X-ray crystallography : Resolves structural ambiguities, such as bond angles and spatial arrangement of substituents (e.g., C–F bond lengths ≈ 1.33–1.37 Å) .
- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 209.05) .
Q. What safety protocols are critical when handling this compound?
- Use fume hoods to avoid inhalation of vapors/dust .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Store in a dry, cool environment away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the electronic effects of the trifluoromethyl group?
Density functional theory (DFT) calculations predict electron-withdrawing effects of the CF₃ group, which polarizes the pyrazole ring and enhances electrophilicity at the aldehyde position. This aligns with crystallographic data showing shortened C=O bond lengths (1.21 Å) . Recommended workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential maps to identify reactive sites.
Compare with experimental NMR shifts for validation.
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or LC-MS data often arise from tautomerism or impurities. Strategies include:
Q. What strategies enable selective functionalization of the aldehyde group for hybrid molecule synthesis?
The aldehyde group is highly reactive and can undergo:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids (e.g., 56.1 mg yield via 16-hour reaction at 50°C) .
- Oxime formation : React with hydroxylamine to generate oxime derivatives, useful in crystallography studies .
- Reductive amination : Convert to amine intermediates for drug discovery applications .
Q. How can researchers design bioactivity studies using this compound as a precursor?
Derivatives of this aldehyde show promise in medicinal chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
